molecular formula C17H28N2O2 B4877350 N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

货号: B4877350
分子量: 292.4 g/mol
InChI 键: RPQMYMXMZUPDIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as A-796260, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-796260 is a selective kappa opioid receptor agonist that has shown promising results in preclinical studies for the treatment of various pain conditions.

作用机制

A-796260 is a selective kappa opioid receptor agonist. The kappa opioid receptor is a G protein-coupled receptor that is primarily found in the central and peripheral nervous systems. Activation of the kappa opioid receptor by A-796260 leads to the inhibition of adenylate cyclase activity, which results in decreased cAMP levels. This leads to the activation of downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels. The net effect of these signaling pathways is the inhibition of neuronal excitability and the reduction of pain perception.
Biochemical and Physiological Effects
A-796260 has been shown to have analgesic effects in various pain conditions. It has also been shown to have antidepressant effects in animal models of depression. In addition, A-796260 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. A-796260 has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of drug addiction.

实验室实验的优点和局限性

A-796260 has several advantages for lab experiments. It has a high selectivity for the kappa opioid receptor, which makes it a useful tool for studying the role of the kappa opioid receptor in various physiological and pathological conditions. A-796260 also has a low potential for abuse and dependence, which makes it a safer alternative to other opioid drugs. However, A-796260 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, A-796260 has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

未来方向

There are several future directions for the study of A-796260. One direction is to further investigate its potential therapeutic applications. A-796260 has shown promising results in preclinical studies for the treatment of various pain conditions, depression, and drug addiction. Further studies are needed to determine its efficacy and safety in humans. Another direction is to study the pharmacokinetics and pharmacodynamics of A-796260. The short half-life and poor solubility of A-796260 are limitations for its use in humans. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of more selective and potent kappa opioid receptor agonists is another future direction for the study of A-796260.

科学研究应用

A-796260 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain conditions, including neuropathic pain, inflammatory pain, and visceral pain. A-796260 has also been shown to have antidepressant effects in animal models of depression. In addition, A-796260 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

属性

IUPAC Name

N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-6-14-15(11(2)21-19-14)16(20)18-13-9-7-12(8-10-13)17(3,4)5/h12-13H,6-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMYMXMZUPDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCC(CC2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。